N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a sulfanyl acetamide linkage. The structure includes:
- 4-Bromo-2-fluorophenyl group: A halogenated aromatic ring providing steric bulk and electron-withdrawing effects.
- 4-Methylphenyl group: A para-methyl-substituted phenyl ring attached to the triazole, contributing hydrophobic interactions.
The molecular formula is C₂₃H₁₇BrFN₅OS, with a calculated molecular weight of 524.39 g/mol.
Properties
Molecular Formula |
C22H17BrFN5OS |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrFN5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-7-4-16(23)12-18(19)24/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
IHEZONZYMHLSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and appropriate nitriles.
Introduction of the sulfanyl group: This step may involve the reaction of the triazole intermediate with a thiol compound.
Attachment of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the aromatic rings or the triazole ring, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic or triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Potential use in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the triazole ring and halogen atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl rings, triazole core, and acetamide moiety. These modifications influence electronic properties, solubility, and bioactivity:
Table 1: Structural and Functional Comparison
Key Trends in Molecular Design
- Halogenation : Bromine and fluorine atoms are common in analogs (e.g., 4-bromo, 2-fluoro), enhancing binding via halogen bonds and improving metabolic stability .
- Heterocyclic Diversity : Pyridine (positions 2, 3, or 4) and thiophene/furan substitutions modulate electronic properties and solubility .
- Polar Groups : Sulfamoyl (in MFCD03224635) and trifluoromethyl (in 477330-66-8) groups balance lipophilicity and solubility .
Bioactivity Insights (Inferred from Analogs)
- Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide show dose-dependent anti-inflammatory effects comparable to diclofenac .
- Orco Agonism : Triazole sulfanyl acetamides (e.g., VUAA-1, OLC-12) act as insect olfactory receptor agonists, suggesting pest control applications .
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound's molecular formula is , indicating a complex arrangement of bromine, fluorine, nitrogen, and sulfur atoms. The structure features a triazole ring, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have shown promising activity against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8.33 µM |
| Compound B | S. aureus | 5.64 µM |
| Compound C | C. albicans | 16.69 µM |
| Compound D | P. aeruginosa | 13.40 µM |
These values suggest that modifications in the chemical structure can enhance or diminish the antimicrobial efficacy of triazole derivatives.
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of specific substituents on the phenyl and triazole rings significantly influences biological activity. For instance, the introduction of electron-withdrawing groups such as bromine enhances antibacterial activity against Gram-positive and Gram-negative bacteria. Conversely, electron-donating groups may reduce activity.
Table 2: Influence of Substituents on Activity
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., Br) | Increases antibacterial activity |
| Electron-donating (e.g., CH₃) | Decreases antibacterial activity |
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers at [source], various triazole derivatives were synthesized and tested for their antibacterial properties against clinical isolates of E. coli and S. aureus. The results indicated that compounds with a bromine substituent exhibited lower MIC values compared to those without.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of triazole derivatives against C. albicans and other fungal pathogens. The study found that certain modifications resulted in compounds with MIC values as low as 16.69 µM against C. albicans, suggesting potential for therapeutic use in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
